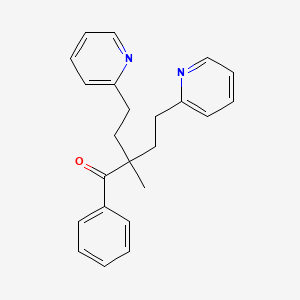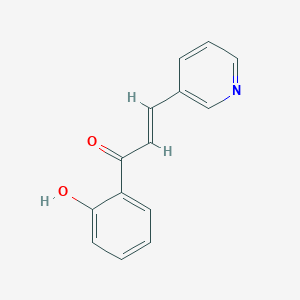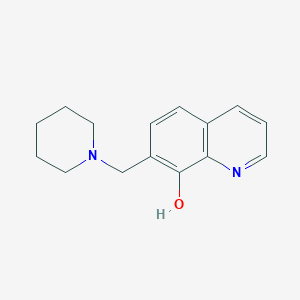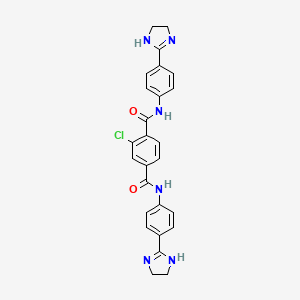
Lotamilast
Übersicht
Beschreibung
- E-6005, chemisch bekannt als Lotamilast (RVT-501), ist ein selektiver Phosphodiesterase-4 (PDE4)-Inhibitor.
- Seine chemische Struktur ist wie folgt dargestellt: .
- PDE4-Inhibitoren spielen eine entscheidende Rolle bei der Modulation intrazellulärer cyclischer AMP (cAMP)-Spiegel, die verschiedene zelluläre Prozesse beeinflussen.
Herstellungsmethoden
- Synthesewege für E-6005 sind nicht umfassend dokumentiert, aber es wird typischerweise durch organische Chemiemethoden synthetisiert.
- Industrielle Produktionsmethoden können die großtechnische chemische Synthese, Reinigung und Formulierung umfassen.
Wissenschaftliche Forschungsanwendungen
- E-6005 hat in der Forschung und in klinischen Studien Aufmerksamkeit erlangt:
- Es befindet sich derzeit in der Phase-2-Entwicklung für Patienten mit leichter bis mittelschwerer atopischer Dermatitis .
- In Mausmodellen erzeugt die topische Anwendung von E-6005 eine sofortige antipruritische (antijuckende) Wirkung und reduziert die Expression von Zytokinen/Adhäsionsmolekülen, was auf entzündungshemmende Eigenschaften hindeutet.
- Weitere Forschungen untersuchen sein Potenzial in anderen Bereichen der Medizin, Biologie und Industrie.
Wirkmechanismus
- E-6005 hemmt PDE4, was zu erhöhten intrazellulären cAMP-Spiegeln führt.
- Erhöhtes cAMP beeinflusst Signalwege, Immunreaktionen und die Regulation der Entzündung.
- Die beteiligten molekularen Ziele und Signalwege sind komplex und kontextabhängig.
Wirkmechanismus
Target of Action
Lotamilast is a phosphodiesterase 4 (PDE-4) inhibitor . PDE-4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that suppresses the activity of immune cells .
Mode of Action
As a PDE-4 inhibitor, this compound works by blocking the activity of PDE-4 . This action prevents the breakdown of cAMP, leading to increased levels of cAMP within the cells . The elevated cAMP levels then suppress the activity of immune cells, reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-dependent pathway . By inhibiting PDE-4 and thereby increasing cAMP levels, this compound activates protein kinase A (PKA), which then inhibits the pro-inflammatory transcription factor NF-kB . This action leads to a reduction in the production of inflammatory cytokines .
Pharmacokinetics
In early phase 1 trials in healthy adults and patients with atopic dermatitis, this compound was well tolerated with minimal systemic exposure . .
Result of Action
The primary result of this compound’s action is the reduction of inflammation . By increasing cAMP levels and suppressing the activity of immune cells, this compound can effectively reduce inflammation and associated symptoms . In clinical trials, patients using this compound showed improvement trends compared with patients using a placebo .
Biochemische Analyse
Biochemical Properties
Lotamilast interacts with the enzyme PDE4, inhibiting its activity . The inhibition of PDE4 leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various biochemical reactions within cells .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it suppresses the production of various cytokines from human lymphocytes and monocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the PDE4 enzyme, leading to the inhibition of this enzyme . This results in an increase in cAMP levels, which can lead to changes in gene expression and other cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. It has been observed to have immediate anti-inflammatory and anti-pruritic effects
Metabolic Pathways
This compound is involved in the cAMP metabolic pathway . By inhibiting the PDE4 enzyme, it prevents the breakdown of cAMP, thereby increasing the levels of this important second messenger within cells .
Vorbereitungsmethoden
- Synthetic routes for E-6005 are not widely documented, but it is typically synthesized through organic chemistry methods.
- Industrial production methods may involve large-scale chemical synthesis, purification, and formulation.
Analyse Chemischer Reaktionen
- E-6005 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für den verwendeten Syntheseweg.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von E-6005 liegt in seiner Selektivität für PDE4.
- Ähnliche Verbindungen umfassen andere PDE-Inhibitoren (z. B. Roflumilast) und immunmodulatorische Mittel (z. B. Kortikosteroide).
Eigenschaften
IUPAC Name |
methyl 4-[[3-[6,7-dimethoxy-2-(methylamino)quinazolin-4-yl]phenyl]carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-27-26-29-20-14-22(34-3)21(33-2)13-19(20)23(30-26)17-6-5-7-18(12-17)28-24(31)15-8-10-16(11-9-15)25(32)35-4/h5-14H,1-4H3,(H,28,31)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTFKAOFCSOZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC(=C(C=C2C(=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947620-48-6 | |
| Record name | Lotamilast [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947620486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-6005 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12776 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LOTAMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO043KKB9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: E6005 (Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate) is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) []. PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial intracellular messenger involved in regulating inflammatory responses [, ]. By inhibiting PDE4, E6005 increases intracellular cAMP levels, leading to the suppression of inflammatory mediators like cytokines and adhesion molecules [, ].
A: E6005's PDE4 inhibition exerts both anti-inflammatory and antipruritic effects, crucial for managing atopic dermatitis (AD). This is achieved by suppressing the production of pro-inflammatory cytokines and adhesion molecules []. Additionally, E6005 has been shown to attenuate the depolarization of C-fibers, sensory nerves associated with the itch sensation, contributing to its antipruritic effects [].
A: While its anti-inflammatory action plays a role, research suggests E6005 also directly impacts itch pathways. In a mouse model of chronic atopy-like dermatitis, topical E6005 reduced spontaneous hind-paw scratching (an itch response) and cutaneous nerve activity independent of a change in inflammation levels []. This indicates a direct effect on sensory nerves involved in itch signaling.
A: Yes, E6005 exhibits potent and selective inhibition of human PDE4 activity with an IC50 value of 2.8 nM []. This selectivity is crucial for minimizing off-target effects and potentially reducing side effects associated with broader PDE inhibition.
ANone: While the provided research excerpts don't explicitly state the molecular formula and weight of E6005, they can be readily determined from its chemical name (Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate). The molecular formula is C26H26N4O5, and the molecular weight is 474.52 g/mol.
A: Yes, E6005 has been studied in both adult and pediatric populations with atopic dermatitis. These were randomized, vehicle-controlled trials that assessed its safety and efficacy. [, ]. The results suggest that topical E6005 is safe and well-tolerated in both adults and children [, ].
A: In adult trials, a 4-week application of topical E6005 twice daily showed trends toward improvement in various clinical scores, including the Eczema Area and Severity Index (EASI) and the Severity Scoring Atopic Dermatitis (SCORAD) []. In a 12-week trial, statistically significant reductions from baseline were observed in EASI, SCORAD-objective, and SCORAD-C scores [].
A: Topical application targets E6005 directly to the site of inflammation in the skin, potentially maximizing its therapeutic benefit while minimizing systemic exposure and associated side effects [, ]. This is particularly relevant for PDE4 inhibitors, as systemic administration can lead to undesirable effects like nausea and emesis [].
A: While the M11 metabolite was detected in some patients, its presence was not clearly associated with the incidence of adverse events []. This suggests that even with some systemic exposure, E6005 may maintain a favorable safety profile.
A: Research indicates that the eczema-affected body surface area is associated with the detection of the E6005 metabolite, M11, in plasma []. This highlights the importance of considering disease severity and extent of skin involvement when evaluating potential systemic exposure.
A: E6005's limited penetration into the central nervous system, as evidenced by its low distribution to the brain, is particularly beneficial []. This characteristic likely contributes to its reduced emetic potential compared to first-generation PDE4 inhibitors, which are known to cause nausea and vomiting [].
ANone: Researchers have employed various analytical methods to characterize and quantify E6005 and its metabolites. These include:
- UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry): This technique has been used to measure E6005 and its O-desmethylated metabolite in human whole blood samples collected using the Mitra™ microsampling device [].
- UPLC–MS/MS (Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry): This method has been used to simultaneously determine E6005 and its metabolite in human plasma [] and dried blood spots [].
A: Research highlights the importance of optimizing the extraction process when using the Mitra™ device for E6005 analysis []. Ensuring high and consistent analyte recovery across various hematocrit levels is crucial for accurate bioanalysis [].
ANone: While the research provides valuable insights into the safety and efficacy of E6005 over the studied durations, more extensive, long-term studies are needed to comprehensively assess its safety profile and potential long-term effects.
ANone: The provided research excerpts do not delve into specific drug interactions with E6005. As this compound is further investigated, understanding its potential interactions with other medications will be crucial for safe and effective clinical use.
ANone: Future research directions for E6005 include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)
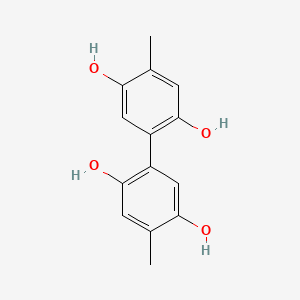
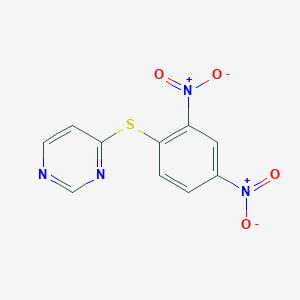
![potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate](/img/structure/B1680214.png)

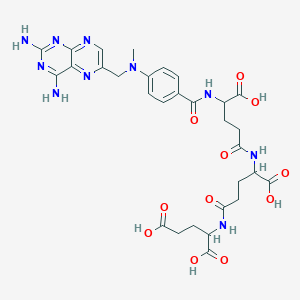

![6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1680219.png)

